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Compound of Interest

Compound Name: AZD5099

Cat. No.: B1666220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD5099 is a potent antibacterial agent that has been investigated for its efficacy against a

range of bacterial pathogens. As a member of the pyrrolamide class of antibiotics, its

mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA

gyrase (GyrB) and topoisomerase IV (ParE), which are essential enzymes for bacterial DNA

replication, repair, and recombination.[1][2] This targeted approach offers a promising avenue

for combating antibiotic resistance. This technical guide provides a comprehensive overview of

the chemical structure and a detailed synthesis protocol for AZD5099, compiled from peer-

reviewed scientific literature.

Chemical Structure and Properties
The chemical identity of AZD5099 is well-defined by its structural and physicochemical

properties.
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Property Value

IUPAC Name

2-((3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-

2-carboxamido)-3-methoxypiperidin-1-yl)-4-

(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-

5-carboxylic acid

Molecular Formula C₂₁H₂₇Cl₂N₅O₆S

Molecular Weight 548.44 g/mol

SMILES
CC1=C(C(=C(N1)C(=O)N[C@H]2C--INVALID-

LINK--COC">C@@HOC)Cl)Cl

InChI

InChI=1S/C21H27Cl2N5O6S/c1-9(33-3)25-

19(30)16-17(20(31)32)35-21(28-16)27-7-6-

11(34-4)12(8-27)26-18(29)15-

13(22)14(23)10(2)24-15/h9,11-12,24H,6-8H2,1-

4H3,(H,25,30)(H,26,29)

(H,31,32)/t9-,11+,12-/m1/s1

Synthesis of AZD5099
The synthesis of AZD5099 is a multi-step process involving the preparation of key

intermediates followed by their coupling and final deprotection. The detailed experimental

protocol is outlined below, based on the procedures published by Basarab, G.S., et al. in the

Journal of Medicinal Chemistry.

Synthesis Pathway Overview

3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Intermediate 1

Amide coupling

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Intermediate 2 (deprotected piperidine)Boc deprotection

Ester precursor of AZD5099

SNAr reaction

ethyl 2-chloro-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate

AZD5099Ester hydrolysis
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Caption: General synthetic route for AZD5099.

Experimental Protocols
Step 1: Synthesis of tert-butyl (3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-

methoxypiperidine-1-carboxylate) (Intermediate 1)

To a solution of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in N,N-

dimethylformamide (DMF) is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine

(DIPEA) (3.0 eq).

The mixture is stirred at room temperature for 15 minutes.

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (1.0 eq) is added, and the

reaction is stirred at room temperature for 18 hours.

The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated

aqueous sodium bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to afford Intermediate

1.

Step 2: Synthesis of N-((3S,4R)-3-methoxypiperidin-4-yl)-3,4-dichloro-5-methyl-1H-pyrrole-2-

carboxamide (Intermediate 2)

Intermediate 1 is dissolved in a solution of 4 M hydrogen chloride in 1,4-dioxane.

The reaction mixture is stirred at room temperature for 2 hours.

The solvent is removed under reduced pressure to yield Intermediate 2 as a hydrochloride

salt.
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Step 3: Synthesis of ethyl 2-(((3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-

methoxypiperidin-1-yl)-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate (Ester

Precursor)

To a solution of Intermediate 2 (1.0 eq) and ethyl 2-chloro-4-(((S)-1-methoxypropan-2-

yl)carbamoyl)thiazole-5-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO) is added DIPEA

(3.0 eq).

The reaction mixture is heated to 80 °C for 16 hours.

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with

water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of AZD5099

The ester precursor is dissolved in a mixture of tetrahydrofuran (THF) and water.

Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room

temperature for 2 hours.

The reaction is acidified to pH 3-4 with 1 N hydrochloric acid.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The final product, AZD5099, is purified by preparative high-performance liquid

chromatography (HPLC).

Characterization Data
The structure of the synthesized AZD5099 is confirmed by various analytical techniques.
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Analytical Technique Observed Data

¹H NMR (400 MHz, DMSO-d₆)

δ 12.35 (s, 1H), 8.31 (d, J = 8.0 Hz, 1H), 8.15

(d, J = 8.0 Hz, 1H), 4.40 (m, 1H), 4.15 (m, 1H),

3.85 (m, 1H), 3.55 (m, 1H), 3.30 (s, 3H), 3.25 (s,

3H), 2.95 (m, 2H), 2.30 (s, 3H), 1.95 (m, 1H),

1.75 (m, 1H), 1.15 (d, J = 6.8 Hz, 3H).

Mass Spectrometry (ESI) m/z 548.1 [M+H]⁺

Mechanism of Action and Signaling Pathway
AZD5099 exerts its antibacterial effect by targeting bacterial type II topoisomerases, which are

crucial for managing DNA topology.

Bacterial Cell

AZD5099

DNA Gyrase (GyrB) / Topoisomerase IV (ParE)

Inhibits ATP binding

DNA Replication & Segregation

Blocks function

ATP

Bacterial Cell Death

Leads to
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Caption: Mechanism of action of AZD5099.

By binding to the ATP-binding site of the GyrB and ParE subunits, AZD5099 competitively

inhibits the ATPase activity of these enzymes.[1] This inhibition prevents the transient double-

strand breaks in DNA that are necessary to resolve topological stress during replication and

chromosome segregation, ultimately leading to bacterial cell death.

Antibacterial Activity
The in vitro antibacterial activity of AZD5099 has been evaluated against a panel of clinically

relevant bacterial pathogens. The minimum inhibitory concentration (MIC) values, which

represent the lowest concentration of the drug that inhibits visible bacterial growth, are

summarized below.

Bacterial Species Strain MIC (µg/mL)

Staphylococcus aureus ATCC 29213 0.12

Staphylococcus aureus MRSA ATCC 33591 0.25

Streptococcus pneumoniae ATCC 49619 0.06

Haemophilus influenzae ATCC 49247 0.5

Escherichia coli ATCC 25922 4

Conclusion
This technical guide provides a detailed overview of the chemical structure, synthesis, and

biological activity of AZD5099. The multi-step synthesis is achievable through standard organic

chemistry techniques, and the final compound exhibits potent antibacterial activity against key

pathogens by inhibiting bacterial type II topoisomerases. The information presented herein

serves as a valuable resource for researchers and professionals in the field of antibacterial

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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